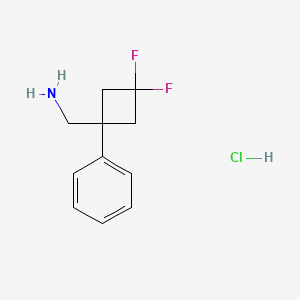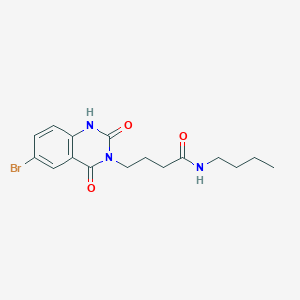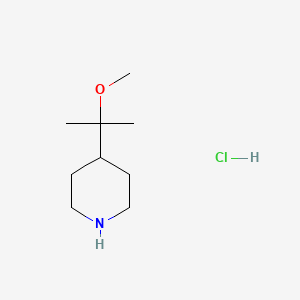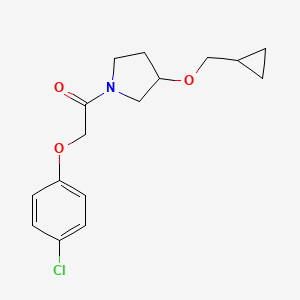
2-(4-Chlorophenoxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H20ClNO3 and its molecular weight is 309.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Heterocyclic Compounds : Compounds similar to "2-(4-Chlorophenoxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone" have been synthesized for potential applications in medicinal chemistry and materials science. For instance, the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines highlight the importance of such structures in developing materials with good thermal stability and mechanical properties (Wang et al., 2006).
Potential Applications
Medicinal Chemistry : Related compounds have shown potential in medicinal chemistry, such as the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. These derivatives exhibit significant biological activities, indicating the potential medicinal applications of compounds with similar structures (Xiao-Hua Chen et al., 2009).
Materials Science : In the realm of materials science, the synthesis and characterization of compounds with similar structures have led to the development of novel materials. For example, strategies for electrooptic film fabrication demonstrate the influence of pyrrole-pyridine-based dibranched chromophore architecture on thin-film microstructure and nonlinear optical response, underscoring the potential utility of such compounds in advanced materials applications (Facchetti et al., 2006).
Environmental and Analytical Chemistry
- Analytical Detection : Research on the identification of pyrolysis products of new psychoactive substances, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, suggests the importance of structural analogs in analytical chemistry for the detection and characterization of degradation products, which may also imply the relevance of "this compound" in similar contexts (Texter et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-13-3-5-14(6-4-13)21-11-16(19)18-8-7-15(9-18)20-10-12-1-2-12/h3-6,12,15H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFKQBSJJXHJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
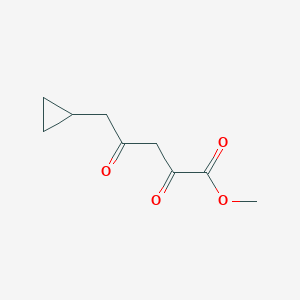
![3-{[(3,4-Dimethylphenyl)(methyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2916104.png)
![Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2916105.png)
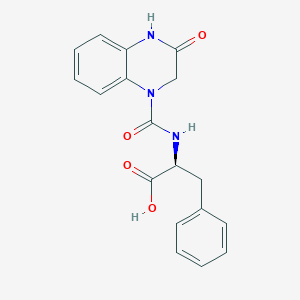


![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)
![3-isopentyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916116.png)
![N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2916118.png)
